[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRDWQUMGEQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate typically involves the reaction of 4-acetylaniline with 4-formylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Acetylanilino)-1-oxopropan-2-yl benzoic acid.
Reduction: 4-(4-Acetylanilino)-1-oxopropan-2-yl benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes by generating reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Alkoxy-Substituted Phenyl Groups
Compounds 9–12 from (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives) share a benzamide backbone and substituted phenyl groups but differ in alkoxy chain length (butoxy to hexyloxy) and hydroxylated propan-2-yl amino groups .
Key Differences:
- In contrast, the formyl group in the target compound introduces polarity, which may reduce bioavailability but improve solubility in polar solvents.
- Reactivity : The formyl group in the target compound offers a site for Schiff base formation or nucleophilic addition, whereas the hydroxyl groups in derivatives are prone to hydrogen bonding or oxidation.
*Estimated based on structural formulas.
Thiazole-Containing CDK7 Inhibitors
The compound in (N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives share the 1-oxopropan-2-yl motif but incorporate a thiazole ring and acrylamide group, targeting CDK7 inhibition for cancer therapy .
Key Differences:
- Pharmacophore : The thiazole and acrylamide groups in are critical for kinase inhibition, while the target compound’s formylbenzoate may lack direct kinase-binding affinity.
- Bioactivity: compounds exhibit nanomolar IC₅₀ values against CDK7, whereas the target compound’s bioactivity remains unstudied. Its acetyl group may confer metabolic stability compared to the hydroxyl groups in analogs.
1-Arylanilinoethanone Derivatives
highlights 1-arylanilinoethanones, such as 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, which share the arylanilino motif but lack ester or benzoate groups .
Key Differences:
- Electronic Properties: The ethanone group in enables charge-transfer interactions, whereas the ester and formyl groups in the target compound may favor dipole-dipole interactions.
- Crystallography : compounds form stable crystals due to planar aromatic stacking, while the target compound’s ester linkage could introduce conformational flexibility.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Alkoxy chain length in benzamide derivatives () correlates with lipophilicity, suggesting the target compound’s formyl group could balance polarity for drug delivery .
- Therapeutic Potential: The thiazole-containing CDK7 inhibitors () demonstrate that 1-oxopropan-2-yl motifs are viable in kinase targeting, hinting at possible modifications of the target compound for oncology applications .
- Material Design : The crystallographic data from supports the hypothesis that introducing rigid groups (e.g., formylbenzoate) could stabilize the target compound in solid-state applications .
Biological Activity
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines an acetylanilino moiety with a formylbenzoate group, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 345.34 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 345.34 g/mol |
| CAS Number | 474922-65-1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
- Reactive Oxygen Species Modulation : Its ability to undergo redox reactions could lead to the generation of reactive oxygen species (ROS), influencing cellular signaling pathways associated with oxidative stress.
- Metal Ion Complexation : The structure allows for stable interactions with metal ions, which can modulate its biological activity.
Biological Activity Studies
Research has focused on evaluating the antimicrobial and anticancer properties of this compound. Here are some notable findings:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate potent effects, suggesting its potential as a lead compound for antibiotic development.
Anticancer Potential
Studies investigating the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cell types, possibly through the activation of caspase pathways. Further research is needed to elucidate its mechanism and efficacy in vivo.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxicity of the compound on breast cancer cells.
- Findings : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer activity.
-
Investigation into Antimicrobial Properties :
- Objective : To evaluate the effectiveness against Staphylococcus aureus.
- Findings : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
